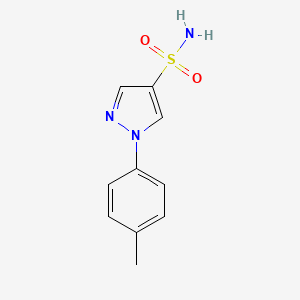

1-(p-Tolyl)-1h-pyrazole-4-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-8-2-4-9(5-3-8)13-7-10(6-12-13)16(11,14)15/h2-7H,1H3,(H2,11,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGCODFOIPLAHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(C=N2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological and Pharmacological Investigations of 1 P Tolyl 1h Pyrazole 4 Sulfonamide and Analogs

Enzyme Inhibition Studies and Target Identification

The unique structural features of 1-(p-Tolyl)-1H-pyrazole-4-sulfonamide, particularly the combination of the pyrazole (B372694) ring, the p-tolyl group, and the sulfonamide moiety, have prompted extensive investigation into its potential as an enzyme inhibitor. Research has explored its effects on a range of enzymes, including carbonic anhydrases, alkaline phosphatases, cholinesterases, and enzymes crucial for microbial and plant survival.

Carbonic Anhydrase (CA) Isoforms Inhibition (hCA I, hCA II, hCA IX, hCA XII)

The sulfonamide group is a well-established zinc-binding motif, making pyrazole sulfonamide derivatives potent inhibitors of carbonic anhydrases (CAs). Studies on analogs of this compound have demonstrated significant inhibitory activity against several human (h) CA isoforms.

Research into pyrazolo[4,3-c]pyridine sulfonamides has shown potent inhibition against cytosolic isoforms hCA I and hCA II, as well as transmembrane, tumor-associated isoforms hCA IX and hCA XII. mdpi.com For instance, certain derivatives exhibited Ki values ranging from 58.8 to 8010 nM against hCA I. mdpi.com Specifically, some compounds were identified as being more potent than the standard inhibitor Acetazolamide (AAZ) against hCA I. mdpi.com

Another study on pyrazole-based benzene (B151609) sulfonamides also reported potent inhibitory action against hCA II, hCA IX, and hCA XII. nih.gov The presence of a 2-hydroxy-4-bromophenyl ring at the 3-position of the pyrazole ring in some analogs led to increased activity against all tested CA isoforms. nih.gov

The inhibition data for selected pyrazolo[4,3-c]pyridine sulfonamide analogs are presented below:

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

| Analog 1 | 58.8 | 10.5 | 105.4 | 34.5 |

| Analog 2 | 157.6 | 17.6 | 128.5 | 44.8 |

| Analog 3 | 250.9 | 25.3 | 255.8 | 68.4 |

| Acetazolamide | 250 | 12 | 25 | 5.7 |

Alkaline Phosphatase (AP) and Nucleotide Pyrophosphatase/Phosphodiesterase (NPP) Inhibition

Heterocyclic compounds, including pyrazole derivatives, have been identified as potent inhibitors of alkaline phosphatase (AP). rsc.org The pyrazole ring is considered essential for the inhibitory activity of these compounds. rsc.org Specifically, pyrazole derivatives have been reported as potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP), with some analogs demonstrating IC50 values in the nanomolar range. rsc.org Kinetic studies have revealed that these compounds can act as competitive inhibitors. rsc.org

In the context of nucleotide pyrophosphatase/phosphodiesterase (NPP) inhibition, a series of pyridine-pyrazole-benzenesulfonamide derivatives have been synthesized and evaluated. nih.gov These compounds were screened for their inhibitory effects on human NPP1 and NPP3 isoenzymes. nih.gov Certain sulfonamide-containing analogs were found to be the most potent inhibitors of ENPP1, with sub-micromolar IC50 values, significantly more potent than the standard inhibitor, suramin. nih.gov

| Compound | ENPP1 IC50 (µM) | ENPP3 IC50 (µM) |

| Analog A | 0.69 | > 30 |

| Analog B | 0.18 | > 30 |

| Analog C | 0.40 | > 30 |

| Suramin (Standard) | 7.77 | 0.89 |

Cholinesterase (ChE) Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Novel sulfonamide-bearing pyrazolone (B3327878) derivatives have been investigated for their inhibitory effects on cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These compounds have demonstrated potent inhibitory activity, with Ki values in the nanomolar range. nih.gov The position of the sulfonamide group on the benzene ring of these analogs was found to influence their selectivity for AChE versus BChE. nih.gov

The inhibitory activities of these pyrazolone derivatives are summarized in the table below:

| Compound | AChE Ki (nM) | BChE Ki (nM) |

| Analog X | 7.45 ± 0.98 | 34.78 ± 5.88 |

| Analog Y | 9.21 ± 1.12 | 52.14 ± 8.15 |

| Analog Z | 16.04 ± 1.60 | 135.70 ± 17.39 |

Acetohydroxyacid Synthase (AHAS) Inhibition

Pyrazole sulfonamide derivatives have been designed and evaluated as potential inhibitors of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids in plants and a target for herbicides. nih.gov In a study focused on introducing a pyrazole ring into the structure of flucarbazone, a known AHAS inhibitor, novel pyrazole sulfonamides were synthesized. nih.gov One particular derivative, compound 3b in the study, which features a 1-(p-tolyl)-pyrazole scaffold, exhibited the most potent in vivo herbicidal activity and the best inhibitory ability against Arabidopsis thaliana AHAS. nih.gov Molecular docking studies suggest that this compound fits well into the enzyme's binding pocket. nih.gov

Monoamine Oxidase B (MAO-B) Inhibition

The pyrazole scaffold is a key feature in a variety of compounds designed as monoamine oxidase (MAO) inhibitors. nih.gov A series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives have been synthesized and shown to have high activity against both MAO-A and MAO-B isoforms, with Ki values in the nanomolar range for the most potent compounds. acs.org Furthermore, halogenated pyrazoline derivatives have demonstrated potent and selective MAO-B inhibition, with some compounds exhibiting IC50 values at the sub-micromolar level. nih.gov The stereochemistry of these pyrazoline analogs was found to be a significant factor in their biological activity and selectivity. acs.org

Dual DNA Gyrase and Dihydrofolate Reductase (DHFR) Inhibition

In the search for new antimicrobial agents, researchers have explored pyrazole derivatives as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR). A study on pyrazole Schiff bases demonstrated that these compounds can exhibit inhibitory activity against both enzymes. nih.govmdpi.com Two active Schiff bases from this study were tested for their enzymatic inhibition against DHFR from E. coli and DNA gyrase from S. aureus and B. subtilis. nih.govmdpi.com One of the pyrazole derivatives showed excellent inhibitory activity against all tested enzymes, with IC50 values indicating stronger inhibition of DNA gyrase than the standard, ciprofloxacin (B1669076). mdpi.com This compound also showed potent DHFR inhibition, comparable to trimethoprim. mdpi.com

Lipoxygenase Enzyme Inhibition

Lipoxygenases (LOXs) are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes and lipoxins. researchgate.netnih.gov As such, LOX enzymes, particularly 5-LOX and 15-LOX, are considered important targets for the development of anti-inflammatory drugs. nih.govtandfonline.com

Pyrazole-based sulfonamides have been identified as potent inhibitors of mammalian 15-lipoxygenase (15-LO). researchgate.netnih.gov A series of inhibitors based on a 3,4,5-tri-substituted pyrazole scaffold has been described, demonstrating significant activity. nih.gov Research has shown that modifying the sulfonamide group to a sulfamide (B24259) can improve physicochemical properties and enhance inhibitory action in cell-based assays. researchgate.net The structural features of the pyrazole ring combined with the sulfonamide moiety appear to be crucial for effective binding to the enzyme's active site. mdpi.com The exploration of these compounds provides a basis for designing novel and selective LOX inhibitors for treating various inflammatory conditions. nih.gov

Table 1: Lipoxygenase Inhibition by Pyrazole Analogs

| Compound Class | Target Enzyme | Activity |

|---|---|---|

| 3-Aroyl-1-(4-sulfamoylphenyl)thiourea derivatives | 15-LOX | IC₅₀ = 1.8 μM for the most active derivative. nih.gov |

| 3,4,5-tri-substituted pyrazole sulfonamides | 15-LO | Identified as potent inhibitors. researchgate.netnih.gov |

| 7-Substituted coumarin (B35378) derivatives | LOX | IC₅₀ values of 2.1 and 2.8 μM. nih.gov |

Antiproliferative and Antineoplastic Activity Research

In Vitro Antiproliferative Efficacy against Diverse Human Cancer Cell Lines (e.g., U937, Huh7, MCF7, HCT116, K-562, Hela)

The pyrazole-sulfonamide scaffold is a prominent structural motif in compounds investigated for their anticancer properties. nih.gov Numerous studies have demonstrated the potent antiproliferative activity of this compound and its analogs against a wide spectrum of human cancer cell lines.

Facilely synthesized series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives were tested for their in vitro antiproliferative activity against human histiocytic lymphoma U937 cells, with some compounds showing notable efficacy. nih.gov Similarly, various pyrazole derivatives have been evaluated against other cancer cell lines, including human chronic myelogenous leukemia (K-562), cervical cancer (HeLa), breast cancer (MCF7), colon cancer (HCT116), and liver cancer (Huh7). mdpi.comnih.govsrrjournals.comekb.eg For example, certain pyrazole-based quinazolinone and tetrazinethione derivatives showed effective inhibition against MCF7 and HCT116 cell lines. nih.gov The antiproliferative effects are often dose-dependent, with IC₅₀ values for promising compounds falling into the low micromolar range. srrjournals.com These findings highlight the potential of pyrazole-sulfonamides as lead structures for the development of novel antineoplastic agents. nih.gov

Table 2: In Vitro Antiproliferative Activity of Pyrazole-Sulfonamide Analogs

| Compound Series | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Pyrazole-sulfonamide hybrids | HCT-116 | 25.01 (Compound 11) nih.govdoaj.org |

| Pyrazole-sulfonamide hybrids | HT-29 | 8.99 (Compound 11) nih.gov |

| Pyrazole-sulfonamide hybrids | SW-620 | 3.27 (Compound 11) nih.govdoaj.org |

| Pyrazole benzamide (B126) derivatives | HCT-116 | 7.74‒82.49 µg/mL srrjournals.com |

| Pyrazole benzamide derivatives | MCF-7 | 4.98‒92.62 µg/mL srrjournals.com |

| Pyrimidine pyrazoline derivatives | HepG2 (Liver) | 5.34 µg/mL ekb.eg |

| Pyrimidine pyrazoline derivatives | Huh-7 (Liver) | 6.13 µg/mL ekb.eg |

Investigation of Apoptosis Induction Pathways in Cancer Cells

A primary mechanism through which pyrazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. jpp.krakow.plnih.gov Studies on various cancer cell lines have elucidated the involvement of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. jpp.krakow.pl

Investigations into pyrazole-sulfonamide analogs have revealed classic hallmarks of apoptosis, such as chromatin condensation and nuclear fragmentation. jpp.krakow.pl Mechanistic studies have shown that these compounds can modulate the expression of key apoptosis-regulating proteins. For instance, treatment of cancer cells with pyrazole derivatives has led to an increased level of the pro-apoptotic protein Bax and a decreased level of the anti-apoptotic protein Bcl-2. jpp.krakow.pl This shift in the Bax/Bcl-2 ratio disrupts mitochondrial membrane potential and triggers the downstream activation of caspases. mdpi.com Cleavage and activation of initiator caspases like caspase-8 and caspase-9, as well as the executioner caspase-3, have been observed. jpp.krakow.plnih.gov The activation of caspase-3 subsequently leads to the cleavage of cellular substrates, including poly (ADP-ribose) polymerase (PARP-1), culminating in cell death. jpp.krakow.pl Some pyrazole analogs have also been shown to induce apoptosis through the generation of reactive oxygen species (ROS). nih.gov

Suppression of Cell Growth and Colony Formation

Beyond inducing immediate cell death, pyrazole-sulfonamide derivatives have been shown to inhibit the long-term proliferative capacity of cancer cells, specifically by suppressing cell growth and colony formation. researchgate.netmdpi.com The ability of a single cancer cell to grow into a colony is a hallmark of tumorigenicity, and assays measuring this are crucial for evaluating anticancer potential.

Studies have demonstrated that treatment with certain pyrazole derivatives significantly reduces the number and size of colonies formed by cancer cells compared to untreated controls. researchgate.net This effect indicates an interference with the cellular machinery responsible for sustained proliferation and survival. The suppression of colony formation is a strong indicator that these compounds have cytostatic or cytotoxic effects that prevent cancer cells from establishing new tumor populations. mdpi.com This activity, combined with their ability to induce apoptosis, underscores the comprehensive antineoplastic potential of the pyrazole-sulfonamide scaffold.

Antimicrobial Activity Research

In addition to their antineoplastic and enzyme-inhibiting properties, pyrazole-based sulfonamides have been investigated for their antimicrobial activity. The hybridization of the pyrazole ring with a sulfonamide moiety creates a pharmacophore with a broad spectrum of biological activities, including antibacterial and antifungal effects. nih.govresearchgate.net

A variety of newly synthesized pyrazole sulfonamide derivatives have been screened in vitro against a panel of pathogenic microbes. nih.gov These screens have included Gram-positive bacteria, Gram-negative bacteria, and various fungal strains. researchgate.netresearchgate.net Certain compounds have exhibited significant antimicrobial activity, with some derivatives showing efficacy comparable to standard antimicrobial agents. nih.gov The antimicrobial action is influenced by the specific substituents on both the pyrazole and the sulfonamide components of the molecule. researchgate.net For example, the presence of halogenated substituents has been noted to enhance the antimicrobial activity of pyrazole compounds. semanticscholar.org These findings suggest that pyrazole sulfonamides are a versatile scaffold that can be further developed to yield novel antibacterial and antifungal agents. researchgate.net

Antitubercular Activity against Mycobacterium tuberculosis Strains (e.g., H37Rv)

Tuberculosis (TB), caused primarily by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of novel therapeutic agents. japsonline.comresearchgate.net Several studies have highlighted the potential of pyrazole-based compounds as effective antitubercular agents. japsonline.commdpi.com

Research into novel pyrazole-carboxamide derivatives has demonstrated notable activity against the H37Rv strain of M. tuberculosis. japsonline.com In one study, a series of synthesized compounds were evaluated for their minimum inhibitory concentration (MIC). Certain derivatives showed significant efficacy; for instance, compound 5e exhibited a MIC of 3.12 µg/ml, while compounds 5g and 5m had a MIC of 6.25 µg/ml against the H37Rv (ATCC 27294) strain. japsonline.com These findings underscore the potential of the pyrazole scaffold in developing new treatments for tuberculosis. japsonline.comnih.gov The search for new anti-TB drugs is critical due to the emergence of multi-drug resistant (MDR) strains, and pyrazole derivatives represent a promising avenue for research. nih.gov

| Compound | Organism | MIC (µg/ml) | Reference Drug | MIC (µg/ml) |

|---|---|---|---|---|

| 5e | M. tuberculosis H37Rv | 3.12 | Isoniazid | <0.03 |

| 5g | M. tuberculosis H37Rv | 6.25 | Pyrazinamide | 3.125 |

| 5m | M. tuberculosis H37Rv | 6.25 | - | - |

| 5h | M. tuberculosis H37Rv | 12.5 | - | - |

Antibacterial Efficacy against Gram-Positive and Gram-Negative Pathogens

The pyrazole-sulfonamide framework has been extensively investigated for its broad-spectrum antibacterial properties. nih.gov Molecules containing the pyrazole nucleus have shown effectiveness against various bacterial strains, including multidrug-resistant (MDR) variants. mdpi.com

Studies on pyrazole derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain novel pyrazole carboxamide derivatives showed good antibacterial activity against pathogens such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). japsonline.com The mechanism of action can vary, but some derivatives are known to act as DNA gyrase inhibitors. nih.gov In one study, imidazo-pyridine substituted pyrazole derivatives were reported as potent broad-spectrum antibacterial agents, with minimum bactericidal concentration (MBC) values under 1 μg/ml against several Gram-negative strains, outperforming ciprofloxacin in some cases. nih.gov Similarly, p-toluenesulfonyl-hydrazinothiazoles have been evaluated for their activity against MDR Gram-negative bacteria, which are notoriously difficult to treat due to their complex cell wall structure and efflux pumps. mdpi.comnih.gov

| Compound Type | Gram-Positive Strain(s) | Gram-Negative Strain(s) | Observed Activity |

|---|---|---|---|

| Pyrazole Carboxamides | S. aureus | E. coli, K. pneumoniae | Good antibacterial activity; compound 5i potent against Gram-positive, 5k potent against Gram-negative. japsonline.com |

| Imidazo-pyridine Pyrazoles | MRSA | E. coli, K. pneumoniae, P. aeruginosa | Potent broad-spectrum activity with MBC values <1 μg/ml for many strains. nih.gov |

| Thiazolidinone-clubbed Pyrazoles | - | E. coli | Moderate activity with MIC of 16 μg/ml. nih.gov |

Antifungal Spectrum of Activity

In addition to antibacterial and antitubercular properties, pyrazole-sulfonamide analogs have been recognized for their antifungal potential. nih.gov The versatile structure of pyrazoles allows for modifications that can yield potent activity against various fungal pathogens. nih.gov

A study on newly synthesized pyrazole carboxamides revealed that several compounds exhibited potent activity against fungal strains. japsonline.com Specifically, compounds 5a , 5i , and 5j were identified as having significant antifungal efficacy. japsonline.com Another investigation involving a series of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides found that compounds with dichloro and nitro substitutions on the benzene ring displayed notable activity against fungal strains like Aspergillus niger and Candida albicans. nih.gov

| Compound | Fungal Strain | Zone of Inhibition (mm) | Reference Drug (Fluconazole) |

|---|---|---|---|

| 4b (p-NO2) | A. niger | 24 | 28 |

| 4b (p-NO2) | C. albicans | 23 | 27 |

| 4e (di-Cl) | A. niger | 25 | 28 |

| 4e (di-Cl) | C. albicans | 24 | 27 |

Antiviral Activity Investigations (e.g., against Tobacco Mosaic Virus, Coronaviruses, HCV)

The pyrazole scaffold is also a subject of interest in the development of antiviral agents. frontiersin.org A series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were designed and evaluated for their activity against a broad panel of RNA and DNA viruses. frontiersin.org Many of these derivatives were found to interfere with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range. frontiersin.org The introduction of a p-methoxy substituent on the phenylsulfonyl group was found to abolish anti-RSV activity but conferred potency against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C Virus (HCV). frontiersin.org The antiviral activity of these compounds is highly dependent on the nature and position of substituents on the pyrazole and sulfonamide rings. mdpi.com

Antioxidant Activity Assessments

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in numerous diseases. Pyrazole derivatives have been evaluated for their ability to scavenge free radicals using standard assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). nih.govnih.gove3s-conferences.org

In one study, a series of pyrazole-based sulfonamides were assessed for their antioxidant potential using the DPPH method. nih.gov The results indicated that a compound featuring dichloro substitution (4e ) exhibited excellent scavenging activity, with a 92.64% inhibition value, which was attributed to the electronegative effect of the substituents. nih.gov The antioxidant capacity is often measured by the IC50 value, which represents the concentration required to scavenge 50% of the free radicals. researchgate.net

| Compound | Assay | % Inhibition | Reference (Ascorbic Acid) |

|---|---|---|---|

| 4b (p-NO2) | DPPH | 88.42% | 96.21% |

| 4d (p-Cl) | DPPH | 89.14% | 96.21% |

| 4e (di-Cl) | DPPH | 92.64% | 96.21% |

Anti-inflammatory and Analgesic Properties

The pyrazole ring is a core component of several well-known non-steroidal anti-inflammatory drugs (NSAIDs), including celecoxib, which selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. eco-vector.com This has spurred significant research into other pyrazole derivatives for their anti-inflammatory and analgesic potential. nih.goveco-vector.com

The anti-inflammatory activity of these compounds is often evaluated in animal models, such as the carrageenan-induced paw edema test. eco-vector.com Studies have shown that pyrazole derivatives can produce significant antinociceptive and anti-inflammatory effects. researchgate.net For instance, some synthesized pyrazole derivatives demonstrated potent analgesic and anti-inflammatory actions, which were further validated through molecular docking studies. eco-vector.com The pharmacological activity of these agents is often linked to the inhibition of inflammatory mediators like prostaglandins. nih.gov Research has confirmed that various pyrazole derivatives possess favorable pharmacokinetic profiles and multiple pharmacological activities, including anti-inflammatory and analgesic properties. mdpi.com

Antimalarial Investigations

There are no available research findings or data tables from studies investigating the antimalarial properties of this compound. While the broader classes of pyrazole and sulfonamide derivatives have been explored for their activity against Plasmodium parasites, specific data on the efficacy, mechanism of action, or structure-activity relationships for this compound in this context have not been published in the reviewed scientific literature. nih.govnih.govmalariaworld.orgmdpi.com

Potential as Angiotensin II Receptor Antagonists

No dedicated studies evaluating this compound as a potential Angiotensin II (AII) receptor antagonist were found in the public domain. Research into nonpeptide AII receptor antagonists has included various pyrazole-containing heterocyclic structures, which have shown high affinity for the AT1 receptor. nih.govnih.gov However, investigations specifically detailing the synthesis, in vitro binding affinity, or in vivo antihypertensive effects of this compound are not present in the available literature. Therefore, its potential and efficacy in this role remain uninvestigated.

Structure Activity Relationship Sar and Mechanistic Elucidation

Investigation of DNA Synthesis Inhibition Mechanisms

The antiproliferative properties of pyrazole-containing compounds have prompted investigations into their mechanisms of action, including the inhibition of DNA synthesis. acs.orgnih.gov One of the key mechanisms by which this can occur is the inhibition of enzymes essential for DNA replication, such as DNA gyrase.

Research into novel 4,5-dihydro-1H-pyrazole derivatives has identified their potential as DNA gyrase inhibitors. researchgate.net DNA gyrase, a type II topoisomerase, is crucial for bacterial DNA replication, and its inhibition leads to a halt in the synthesis process. In a study, a series of these pyrazole (B372694) derivatives were evaluated for their inhibitory activity against Bacillus subtilis (B. subtilis) DNA gyrase and Staphylococcus aureus (S. aureus) DNA gyrase. One particular compound demonstrated significant inhibitory potency against both enzymes, with an IC₅₀ value of 0.125 µg/mL. researchgate.net Molecular docking simulations suggest that these compounds can bind to the active site of DNA gyrase, indicating a specific mechanism of action. researchgate.net

Table 1: Inhibitory Activity of a Lead Pyrazole Derivative Against Bacterial DNA Gyrase researchgate.net

| Enzyme | IC₅₀ (µg/mL) |

|---|---|

| B. subtilis DNA gyrase | 0.125 |

| S. aureus DNA gyrase | 0.125 |

Analysis of Stereochemical Influence on Activity

The three-dimensional arrangement of atoms in a molecule, including stereochemistry and constitutional isomerism, can have a profound impact on its biological activity. For pyrazole-sulfonamide derivatives, structural variations have been shown to significantly influence their inhibitory effects on various enzymes. nih.gov

An analysis of sulfonamide-bearing pyrazolone (B3327878) derivatives revealed that the position of the sulfonamide group on an attached benzene (B151609) ring is a critical determinant of activity and selectivity against cholinesterases (acetylcholinesterase and butyrylcholinesterase). nih.gov A study demonstrated that compounds with a sulfonamide group at the meta-position of the benzene ring generally displayed higher activity compared to their para-position counterparts. nih.gov This seemingly minor change in the molecular structure leads to substantial differences in biological effect, underscoring the importance of substituent placement for optimal interaction with the target enzyme's active site. nih.gov

Similarly, modifications to the sulfonamide group itself can alter the properties and efficacy of pyrazole sulfonamides. In a series of inhibitors for Trypanosoma brucei N-myristoyltransferase, capping the sulfonamide nitrogen with a methyl group was found to significantly enhance brain penetration without compromising potency. acs.org This structural modification highlights how targeted chemical changes, guided by SAR principles, can improve the pharmacokinetic properties of a compound series. acs.org

Table 2: Influence of Sulfonamide Position on Enzyme Inhibition for Pyrazolone Derivatives nih.gov

| Compound Series | General Observation | Target Enzymes |

|---|---|---|

| Sulfonamide-bearing pyrazolones | Meta-substituted compounds generally showed higher activity than para-substituted isomers. | Carbonic Anhydrases & Cholinesterases |

Computational Chemistry and Cheminformatics in Research

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For 1-(p-Tolyl)-1h-pyrazole-4-sulfonamide and related pyrazole (B372694) sulfonamide derivatives, docking studies have been instrumental in understanding their interactions with various enzymes, particularly carbonic anhydrases (CAs). These simulations reveal key binding modes and intermolecular interactions that are crucial for the compound's inhibitory activity.

Docking studies of pyrazole-sulfonamide derivatives into the active site of human carbonic anhydrase isozymes (hCA I and hCA II) have shown that the sulfonamide moiety is critical for binding. nih.gov The nitrogen atom of the sulfonamide group typically coordinates with the zinc ion in the enzyme's active site, while the oxygen atoms form hydrogen bonds with nearby amino acid residues. nih.gov The pyrazole and p-tolyl groups of this compound are predicted to engage in hydrophobic and van der Waals interactions with the hydrophobic residues lining the active site cavity, further stabilizing the ligand-protein complex. nih.govnih.gov

Table 1: Key Interactions of Pyrazole Sulfonamide Derivatives in Molecular Docking Simulations

| Interaction Type | Interacting Groups of Ligand | Interacting Residues of Target Protein (e.g., Carbonic Anhydrase) |

|---|---|---|

| Metal Coordination | Sulfonamide Nitrogen | Zn²⁺ ion |

| Hydrogen Bonding | Sulfonamide Oxygen and Nitrogen | Thr, His, Pro |

| Hydrophobic Interactions | Pyrazole ring, Phenyl ring | Leu, Val, Trp, Tyr |

| Cation-π Interactions | Phenyl ring | Arg |

These simulations not only elucidate the binding mechanism but also guide the design of novel derivatives with improved potency and selectivity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrazole sulfonamide derivatives, QSAR studies help in identifying the key physicochemical and structural features that govern their therapeutic effects.

The development of a QSAR model typically involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as multiple linear regression, to correlate these descriptors with the observed biological activity. scispace.com For sulfonamide derivatives, important descriptors often include lipophilicity (e.g., SlogP), molecular weight, and electronic parameters. scispace.com

A positive correlation with SlogP suggests that increasing the hydrophobicity of the molecule can enhance its biological activity, which might be attributed to improved membrane permeability or better interaction with hydrophobic pockets in the target protein. scispace.com The insights gained from QSAR models are valuable for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts towards more promising candidates. mdpi.com

Density Functional Theory (DFT) Applications in Electronic Structure and Mechanistic Studies

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov For this compound, DFT calculations provide a deeper understanding of its electronic properties, which are fundamental to its chemical behavior and biological interactions. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a key application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. acs.orgacs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov For pyrazole derivatives, the distribution of HOMO and LUMO densities reveals the regions of the molecule that are most likely to be involved in charge transfer interactions with a biological target. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for Pyrazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | - | - | 4.458 |

| 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | -6.53 | -1.72 | 4.81 |

Natural Bond Orbital (NBO) analysis is another DFT-based method that provides insights into intramolecular and intermolecular bonding and charge transfer interactions. researchgate.netresearchgate.net By examining the delocalization of electron density between filled and empty orbitals, NBO analysis can quantify the stability arising from hyperconjugative interactions. researchgate.net In sulfonamides, NBO analysis has been used to study the nature of the sulfur-nitrogen bond, revealing limited S-N π-bonding character. chemrxiv.orgacs.org This suggests that the rotational barrier around the S-N bond is primarily influenced by steric and electrostatic repulsions rather than significant π-bond character. chemrxiv.orgacs.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Complex Stability

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecular systems. ni.ac.rs By simulating the motions of atoms and molecules over time, MD can provide insights into the conformational flexibility of ligands and the stability of ligand-protein complexes. kg.ac.rspeerj.com

For pyrazole sulfonamide inhibitors, MD simulations have been employed to validate the binding poses obtained from molecular docking and to assess the stability of the interactions with their target proteins. nih.govnih.gov These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, and can help to identify key residues that are critical for maintaining a stable complex. nih.gov The information from MD simulations is valuable for understanding the dynamic nature of molecular recognition and for refining the design of more effective inhibitors. ni.ac.rs

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions and Drug-likeness Evaluation

In silico ADMET prediction and drug-likeness evaluation are crucial steps in the early stages of drug discovery to assess the pharmacokinetic and safety profiles of potential drug candidates. ajol.inforesearchgate.net For this compound and its analogs, various computational models are used to predict their ADMET properties and to evaluate their compliance with established drug-likeness rules, such as Lipinski's rule of five. nih.govsemanticscholar.org

These predictions help to identify potential liabilities, such as poor absorption or potential toxicity, that could hinder the development of a compound. nih.gov Pyrazole derivatives are often evaluated for properties like aqueous solubility, intestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. semanticscholar.org The drug-likeness of a compound is assessed based on parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govresearchgate.net

Table 3: Predicted ADMET and Drug-Likeness Properties for Pyrazole Sulfonamide Derivatives

| Property | Predicted Value/Compliance | Significance |

|---|---|---|

| Molecular Weight | < 500 Da | Good oral bioavailability |

| logP | < 5 | Optimal lipophilicity for absorption |

| Hydrogen Bond Donors | < 5 | Good membrane permeability |

| Hydrogen Bond Acceptors | < 10 | Good membrane permeability |

| Oral Bioavailability | Generally predicted to be good | Potential for oral administration |

| Toxicity Risk | Generally predicted to be low | Favorable safety profile |

Note: The values in this table represent general findings for pyrazole sulfonamide derivatives as specific data for this compound may vary.

These in silico assessments are vital for prioritizing compounds with favorable pharmacokinetic profiles for further experimental investigation. semanticscholar.orgacs.org

Prediction of Reactivity and Regioselectivity through Computational Methods

Computational chemistry and cheminformatics have emerged as indispensable tools in modern chemical research, offering profound insights into molecular behavior without the need for extensive laboratory experimentation. For the compound this compound, these methods are crucial for predicting its reactivity and the regioselectivity of its reactions. Such predictions are vital for understanding its potential chemical transformations and for designing efficient synthetic routes to its derivatives.

Detailed computational studies on the specific reactivity and regioselectivity of this compound are not extensively available in the public domain. However, the principles of computational chemistry allow for a theoretical exploration of its chemical behavior based on the known properties of related pyrazole sulfonamide structures.

The reactivity of a molecule is largely governed by its electronic structure. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate various molecular properties that help in predicting reactivity. These properties include the energies of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a key indicator of the molecule's kinetic stability.

For this compound, the pyrazole ring, with its two nitrogen atoms and π-electron system, and the electron-withdrawing sulfonamide group, are expected to be the primary sites influencing its electronic properties. The p-tolyl group, an electron-donating substituent, will also modulate the electron density of the pyrazole ring.

Regioselectivity, or the preference for one direction of bond making or breaking over all other possible directions, can also be predicted using computational tools. Fukui functions, for instance, are calculated to identify the most electrophilic and nucleophilic sites within a molecule. researchgate.net For an electrophilic attack, the site with the highest value of the Fukui function f⁻ is the most probable target. Conversely, for a nucleophilic attack, the site with the highest f⁺ value is the most susceptible.

In the case of this compound, computational analysis would likely focus on the different atoms of the pyrazole ring and the sulfonamide group to predict the regioselectivity of various reactions, such as electrophilic aromatic substitution, alkylation, or acylation. The nitrogen atoms of the pyrazole ring and the carbon atoms of both the pyrazole and the p-tolyl rings would be of particular interest.

While specific data tables for this compound are not available, a hypothetical representation of such data, derived from computational studies of similar pyrazole derivatives, is presented below to illustrate the type of information that would be generated.

Table 1: Calculated Reactivity Descriptors for a Representative Pyrazole Sulfonamide Derivative

| Descriptor | Value (in atomic units) |

| HOMO Energy | -0.25 |

| LUMO Energy | -0.05 |

| HOMO-LUMO Gap | 0.20 |

| Electronegativity (χ) | 0.15 |

| Hardness (η) | 0.10 |

| Softness (S) | 10.0 |

| Electrophilicity Index (ω) | 0.1125 |

Table 2: Hypothetical Fukui Function Values for Predicting Regioselectivity in a Pyrazole Sulfonamide

| Atom | f⁺ (for nucleophilic attack) | f⁻ (for electrophilic attack) |

| N1 (pyrazole) | 0.08 | 0.02 |

| N2 (pyrazole) | 0.12 | 0.05 |

| C3 (pyrazole) | 0.05 | 0.15 |

| C5 (pyrazole) | 0.10 | 0.08 |

| S (sulfonamide) | 0.25 | 0.01 |

| O1 (sulfonamide) | 0.03 | 0.18 |

| O2 (sulfonamide) | 0.03 | 0.18 |

These tables provide a framework for understanding how computational chemistry can be applied to predict the reactivity and regioselectivity of this compound. The actual values would require specific and detailed quantum mechanical calculations. The insights gained from such studies are invaluable for guiding synthetic efforts and for the rational design of new compounds with desired chemical properties.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Routes and Scalable Production Methods

The continued exploration of pyrazole-sulfonamide derivatives necessitates the development of innovative and efficient synthetic strategies. While classical methods, such as the condensation of β-dicarbonyl compounds with hydrazine (B178648) derivatives followed by sulfonylation, are well-established, future efforts will likely focus on green chemistry principles and process optimization for large-scale production. nih.govacs.org

Key areas of development include:

One-Pot Syntheses: Designing multi-component reactions to construct the pyrazole-sulfonamide core in a single step, reducing waste and improving efficiency.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields for key synthetic steps. researchgate.net

Flow Chemistry: Developing continuous flow processes for the synthesis of these compounds, offering better control over reaction parameters and facilitating safer, more scalable production.

Novel Catalytic Systems: Investigating new catalysts to improve the regioselectivity and efficiency of pyrazole (B372694) ring formation and subsequent functionalization.

A comparison of traditional and emerging synthetic approaches is summarized below.

| Synthetic Strategy | Description | Advantages | Future Research Focus |

| Classical Batch Synthesis | Stepwise synthesis involving the formation of the pyrazole ring followed by chlorosulfonylation and amidation. nih.gov | Well-established, reliable for lab-scale synthesis. | Optimization of reaction conditions to improve yields and reduce byproducts. |

| Microwave-Assisted Organic Synthesis (MAOS) | Use of microwave energy to heat reactions rapidly and efficiently. researchgate.net | Reduced reaction times, increased yields, cleaner reaction profiles. | Application to a wider range of pyrazole-sulfonamide derivatives and scale-up challenges. |

| Flow Chemistry | Continuous pumping of reagents through reactors for chemical synthesis. | Enhanced safety, precise control over reaction parameters, ease of scalability, potential for automation. | Development of robust flow protocols for multi-step synthesis of complex derivatives. |

| Multi-Component Reactions (MCRs) | Combining three or more starting materials in a single reaction vessel to form the final product. | High atom economy, operational simplicity, rapid generation of molecular diversity. | Discovery of new MCRs for the direct synthesis of functionalized pyrazole-sulfonamides. |

Development of Advanced Biological Screening Methodologies and Assays

To efficiently identify and characterize the biological activities of new 1-(p-Tolyl)-1h-pyrazole-4-sulfonamide derivatives, the development and application of advanced screening methods are crucial. High-throughput screening (HTS) will continue to be a cornerstone for initial hit identification. nih.gov

Future advancements in this area will likely involve:

High-Content Screening (HCS): Employing automated microscopy and image analysis to assess the effects of compounds on cellular morphology, protein localization, and other complex cellular phenotypes.

Phenotypic Screening: Utilizing disease-relevant cellular models to identify compounds that produce a desired phenotypic change, without a priori knowledge of the molecular target.

Target-Based Screening using Advanced Assays: Developing more sensitive and specific assays for known targets, such as fluorescent polarization, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC), to provide detailed information on compound-target interactions.

In Silico Screening: Leveraging computational models to virtually screen large libraries of pyrazole-sulfonamide derivatives against biological targets, prioritizing compounds for experimental testing. nih.gov

Rational Design of New Derivatives Based on Comprehensive SAR and Computational Findings

The rational design of new, more potent, and selective analogs of this compound will be heavily reliant on a deep understanding of their structure-activity relationships (SAR) and the use of computational chemistry tools. researchgate.net Previous studies have shown that modifications to the pyrazole core, the tolyl group, and the sulfonamide moiety can significantly impact biological activity. acs.org

Future design strategies will focus on:

Bioisosteric Replacement: Replacing key functional groups with other groups that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic profiles.

Structure-Based Drug Design (SBDD): Using the three-dimensional structures of target proteins (e.g., from X-ray crystallography or cryo-EM) to design molecules that fit precisely into the active site. nih.gov

Fragment-Based Drug Discovery (FBDD): Screening small molecular fragments to identify those that bind to the target, and then growing or linking these fragments to create more potent lead compounds.

Molecular Docking and Dynamics Simulations: Employing computational techniques to predict the binding modes and affinities of new derivatives, guiding the synthetic efforts towards the most promising candidates. acs.org

| Design Strategy | Principle | Application to Pyrazole-Sulfonamides | Expected Outcome |

| Structure-Activity Relationship (SAR) Analysis | Correlating changes in chemical structure with changes in biological activity. researchgate.net | Modifying substituents on the phenyl and pyrazole rings to probe interactions with target binding sites. | Identification of key pharmacophoric features required for activity and selectivity. |

| Structure-Based Drug Design (SBDD) | Utilizing the 3D structure of a biological target to design complementary ligands. nih.gov | Designing derivatives of this compound that form specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with the active site of an enzyme. | Increased potency and selectivity for the intended biological target. |

| Fragment-Based Drug Discovery (FBDD) | Identifying low-molecular-weight fragments that bind to a target and then optimizing them into lead compounds. | Using the pyrazole-sulfonamide core as a starting fragment and elaborating its structure to improve binding affinity. | Discovery of novel chemical scaffolds with improved ligand efficiency. |

| Computational Modeling | Using computer simulations to predict molecular properties and interactions. acs.org | Performing molecular docking to predict binding modes and using molecular dynamics to assess the stability of the compound-target complex. | Prioritization of synthetic targets and a deeper understanding of the mechanism of action. |

Investigation of Synergistic Effects with Existing Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Investigating the potential synergistic effects of this compound derivatives with established drugs could lead to more effective treatment regimens. nih.gov

Future research in this domain should explore:

Combination with Chemotherapeutic Agents: Assessing whether pyrazole-sulfonamide derivatives can enhance the efficacy of conventional chemotherapy drugs, potentially by inhibiting resistance mechanisms or targeting parallel survival pathways. nih.gov

Combination with Targeted Therapies: Exploring synergies with drugs that target specific molecular pathways (e.g., kinase inhibitors), where the pyrazole-sulfonamide derivative might inhibit a complementary target.

Combination with Immunotherapies: Investigating if these compounds can modulate the tumor microenvironment to enhance the response to immune checkpoint inhibitors.

Synergy with Radiation Therapy: Studies have already shown that some pyrazole derivatives can act as radiation-sensitizing agents, and this remains a promising area for further investigation. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets and the generation of novel molecular structures. nih.govresearchgate.net The application of these technologies to the pyrazole-sulfonamide class holds immense promise.

Key applications include:

Predictive Modeling: Developing ML models to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET) of virtual pyrazole-sulfonamide derivatives, thereby reducing the need for extensive experimental testing. nih.gov

De Novo Drug Design: Using generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), to design entirely new pyrazole-sulfonamide structures with desired properties. nih.gov

High-Throughput Virtual Screening: Employing AI to screen massive virtual libraries of compounds much faster and more accurately than traditional computational methods. nih.gov

Synthesis Planning: Utilizing AI-powered retrosynthesis tools to devise the most efficient synthetic routes for novel, computer-designed compounds. acm.org

Expansion of Biological Target Repertoire for Pyrazole-Sulfonamide Derivatives

While research has identified several biological targets for pyrazole-sulfonamides, including carbonic anhydrases and various kinases, a significant opportunity exists to expand the scope of their therapeutic applications. nih.govnih.gov

Future research should aim to:

Target Validation: Systematically screen derivatives against a broad panel of biological targets to uncover novel activities. This could include enzymes, receptors, ion channels, and protein-protein interactions.

Exploring New Therapeutic Areas: Based on newly identified targets, investigate the potential of these compounds in therapeutic areas beyond the current focus, such as neurodegenerative diseases, metabolic disorders, and infectious diseases. mdpi.com For example, certain pyrazole sulfonamides have shown potential as inhibitors of acetohydroxyacid synthase (AHAS), a target for herbicides, indicating a potential application in agrochemicals. jst.go.jp

Mechanism of Action Studies: For promising new activities, conduct in-depth studies to elucidate the precise molecular mechanism by which the compounds exert their effects.

The diverse biological landscape of pyrazole-sulfonamide derivatives is highlighted by their activity against a range of targets.

| Biological Target Class | Specific Examples | Therapeutic Area | Reference |

| Enzymes | Carbonic Anhydrases (hCA I, II, IX, XII) | Glaucoma, Cancer | nih.govnih.govrsc.org |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | nih.gov | |

| Acetohydroxyacid Synthase (AHAS) | Herbicidal Agents | jst.go.jp | |

| N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) | Inflammation | nih.gov | |

| Kinases | Fms-like receptor tyrosine kinase 3 (FLT3) | Acute Myeloid Leukemia | mdpi.com |

| Cellular Processes | Antiproliferative Activity | Cancer | nih.govresearchgate.net |

This expansion of target discovery will ensure that the therapeutic potential of the this compound scaffold is fully explored, paving the way for the development of next-generation therapeutics.

Q & A

Q. What are the standard synthetic routes for preparing 1-(p-Tolyl)-1H-pyrazole-4-sulfonamide and its derivatives?

The synthesis typically involves two key steps: (1) sulfochlorination of the pyrazole precursor using chlorosulfonic acid or thionyl chloride, and (2) amination with aqueous or gaseous ammonia. For example, 3,5-dimethyl-1-(p-tolyl)-1H-pyrazole-4-sulfonamide was synthesized via GP1 (General Procedure 1) using chlorosulfonic acid in dichloromethane, followed by ammonia treatment, yielding 63% product with a melting point of 171–174°C . Alternative solvent-free approaches catalyzed by p-toluenesulfonic acid have also been reported for related pyrazole derivatives, reducing reaction times and improving yields .

Q. What analytical techniques are critical for characterizing this compound?

Structural confirmation relies on 1H/13C NMR to resolve aromatic protons (δ 6.8–7.4 ppm for p-tolyl groups) and sulfonamide NH2 signals (δ 5.1–5.3 ppm). LC/MS (ESI+) is used to verify molecular ions (e.g., [M+H]+ at m/z 292 for 1-(p-tolyl)-3,5-dimethyl derivatives). Single-crystal X-ray diffraction (as in ) provides definitive regiochemistry and bond angles, with mean C–C bond lengths reported as 0.004 Å and R factors < 0.035 .

Advanced Research Questions

Q. How can reaction conditions be optimized for sulfonylation of pyrazole intermediates?

Optimization studies () highlight:

- Base selection : Potassium carbonate in THF/acetone failed to yield products, while triethylamine in dichloromethane achieved >60% efficiency.

- Temperature control : Reactions at 0–5°C minimized side products during sulfonylation.

- Solvent effects : Polar aprotic solvents (e.g., DMF) improved solubility but required post-reaction neutralization to isolate sulfonamides .

Q. What structural modifications enhance the biological activity of this compound derivatives?

- Substituent effects : Introducing electron-withdrawing groups (e.g., -CF3) at the pyrazole 3-position increases COX-2 inhibition (IC50 < 0.1 µM) . Conversely, bulky substituents (e.g., quinoline rings) improve antiproliferative activity against HCT116 colon carcinoma cells (GI50 = 1.2 µM) .

- Sulfonamide functionalization : Bis-sulfonamide derivatives (e.g., 9c in ) show dual kinase inhibition but reduced solubility, necessitating salt formation for in vivo studies .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from:

- Assay variability : COX-1/COX-2 selectivity ratios differ based on enzyme sources (e.g., recombinant vs. tissue-derived) .

- Substituent regiochemistry : Isomeric pyrazolo[4,3-e]triazolopyrimidines () exhibit divergent activity; X-ray crystallography is essential to confirm structures .

- Cellular context : Antiproliferative effects vary by cell line due to metabolic differences (e.g., MCF7 vs. Huh7 cells) . Cross-validation using orthogonal assays (e.g., SRB vs. MTT) is recommended.

Methodological Challenges

Q. What strategies improve the regioselectivity of pyrazole sulfonylation?

Regioselectivity is controlled by:

- Precursor design : N-Tosylhydrazones () direct sulfonylation to the 4-position via steric hindrance.

- Catalytic systems : Microwave-assisted synthesis () reduces reaction times (<30 min) and enhances 4-sulfonamide formation .

- Protecting groups : tert-Butoxycarbonyl (Boc) groups prevent unwanted N-alkylation during functionalization .

Q. How can solubility and bioavailability of sulfonamide derivatives be enhanced?

- Salt formation : Disodium salts (e.g., compound 21 in ) improve aqueous solubility by >10-fold .

- Prodrug strategies : Ethyl ester derivatives (e.g., ) are hydrolyzed in vivo to active sulfonamides .

- Co-crystallization : Co-formers like cyclodextrins enhance dissolution rates without altering bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.